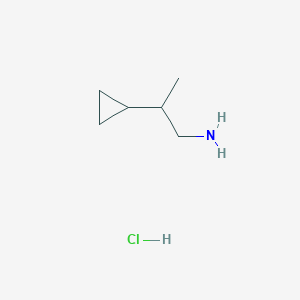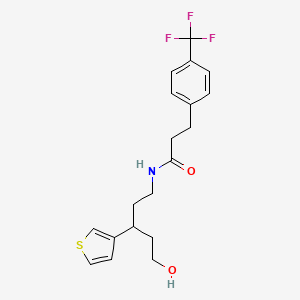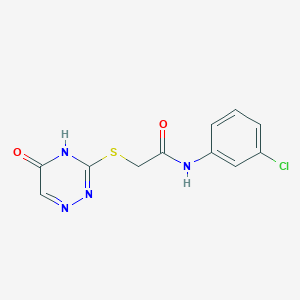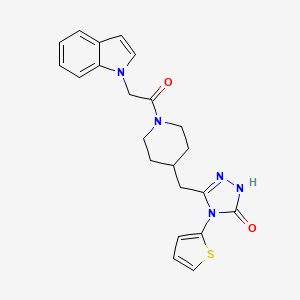
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate, also known as MCPOB, is an organic compound that has been studied extensively in the scientific community due to its potential applications in research and development. It is a synthetic compound that is composed of two chlorinated phenyl rings and a four-carbon backbone. The compound has been studied for its potential applications in a wide range of fields, including medicinal chemistry, organic synthesis, and materials science.
科学研究应用
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied extensively for its potential applications in the scientific community. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential applications in medicinal chemistry and organic synthesis. In particular, Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
作用机制
The mechanism of action of Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is not fully understood. However, it is believed that the compound binds to the active site of the enzyme, which in turn inhibits its activity. This binding is believed to be mediated by hydrogen bonding and van der Waals interactions. In addition, it is believed that Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is able to form covalent bonds with the enzyme, which further inhibits its activity.
Biochemical and Physiological Effects
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its potential effects on the biochemical and physiological processes of organisms. Studies have shown that the compound is able to inhibit the activity of certain enzymes, including COX-2 and 5-LOX. In addition, studies have also shown that Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is able to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low environmental impact. However, there are some limitations associated with the use of Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate in laboratory experiments. For example, it has a low solubility in water, which can limit its use in certain types of experiments. In addition, it has a low boiling point, which can limit its use in certain types of experiments.
未来方向
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has a wide range of potential applications in the scientific community. In the future, it is likely that the compound will be studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In addition, it is likely that the compound will be studied for its potential to inhibit the activity of certain enzymes, including COX-2 and 5-LOX. Finally, it is likely that the compound will be studied for its potential to inhibit the production of pro-inflammatory cytokines, such as TNF-α.
合成方法
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate can be synthesized through a variety of methods. One of the most common methods is the Buchwald-Hartwig cross-coupling reaction. This method involves the reaction of a halogenated aryl halide with a palladium catalyst and an amine nucleophile. The reaction of the halogenated aryl halide with the amine nucleophile results in the formation of a carbon-nitrogen bond, which is then followed by the formation of the desired Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate product. Other methods of synthesis include the use of Suzuki-Miyaura and Heck reactions.
属性
IUPAC Name |
methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-22-17(21)15(12-3-2-4-14(19)9-12)10-16(20)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDYMDVBOAHPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2996526.png)
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)

![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)

![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)



![1-Thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2996541.png)

![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)
![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)
![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)